
N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis of similar compounds. For instance, the first paper discusses modifications of the methylene group in N-(Isothiazol-5-yl)phenylacetamides and their insecticidal activity, which suggests that alterations in the structure of acetamide compounds can significantly impact their biological activity . The second paper focuses on the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid, providing detailed information on the supramolecular architectures and non-covalent interactions that contribute to the crystal packing of these compounds .
Synthesis Analysis
The synthesis of related compounds, as mentioned in the first paper, involves the use of dimethylformamide dimethylacetal to bring about oxidation at the alpha-carbon of a specific N-(4-chloro-3-methyl-5-isothiazolyl) compound. This process yields a variety of derivatives that retain the parent compound's efficacy, suggesting that a similar approach could be used for the synthesis of the compound , with the potential for generating a range of derivatives with varied biological activities .
Molecular Structure Analysis
The second paper provides an analysis of the crystal and molecular structures of a related acetamide compound. It describes the crystallization in the monoclinic space group and details the dimensions and angles of the unit cell. The study also highlights the importance of hydrogen bonds and other non-covalent interactions in the formation of the crystal structure. These findings can be extrapolated to understand the potential molecular structure of "N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide" and how it might crystallize .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the compound , they do mention functional group transformations and the formation of derivatives through reactions such as the creation of enamines, enols, enol (thio)ethers, oximes, and hydrazones. These reactions are relevant as they indicate the chemical reactivity of the acetamide group and its potential for forming various derivatives, which could be applicable to the compound being analyzed .
Physical and Chemical Properties Analysis
The physical properties such as melting point (mp) and elemental analysis are discussed in the second paper for a related compound. The chemical properties, including the types of non-covalent interactions such as hydrogen bonding and π-π interactions, are also detailed. These properties are crucial for understanding the stability and reactivity of the compound. By examining these properties in related compounds, one can infer the physical and chemical properties that "N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide" might exhibit .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide involves reactions like cyclocondensation, which are crucial in producing various triazole derivatives with potential biological activities. This process often uses reagents like hydrazine hydrate and aromatic aldehyde in a controlled environment (Panchal & Patel, 2011).
- Structural Analysis : Advanced spectroscopic techniques such as 1H NMR, IR, and X-ray diffraction are employed for the structural characterization of these compounds. This helps in understanding the molecular arrangement and potential interaction sites for biological activities (Şahin et al., 2014).
Biological Activities
- Anticancer Properties : Some derivatives of the triazole class, closely related to the compound , have shown promising anticancer activities. These compounds have been tested against various cancer cell lines, including renal, leukemia, colon, and breast cancer, indicating a broad spectrum of potential therapeutic applications (Lesyk et al., 2007).
- Antimicrobial Effects : Various triazole derivatives have been synthesized and evaluated for antimicrobial activity. Some of these compounds have displayed significant inhibition against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mahyavanshi et al., 2017).
Other Applications
- Enzyme Inhibition Studies : Certain triazole derivatives have been evaluated for their inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating conditions like Alzheimer’s disease, where enzyme inhibition can be therapeutically beneficial (Riaz et al., 2020).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-17-9-5-4-6-15(17)12-22-18(26)13-24-20(27)25(16-7-2-1-3-8-16)19(23-24)14-10-11-14/h1-9,14H,10-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMJCXXIMBBHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3011094.png)
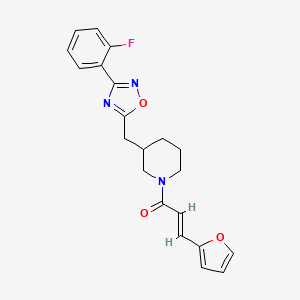
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3011097.png)
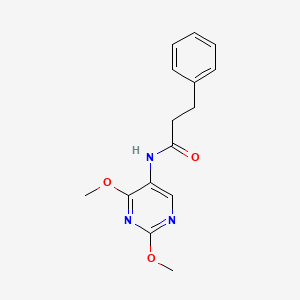
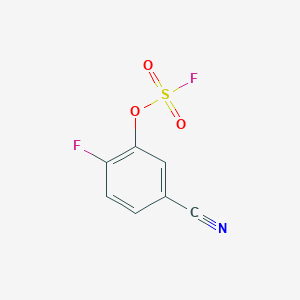

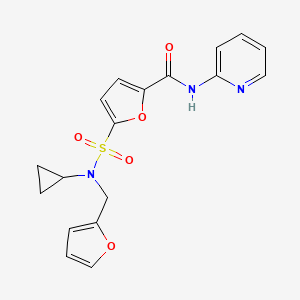
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B3011109.png)
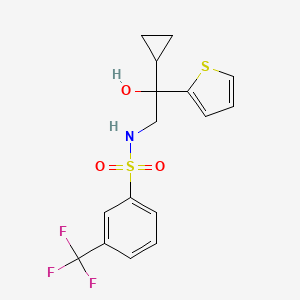
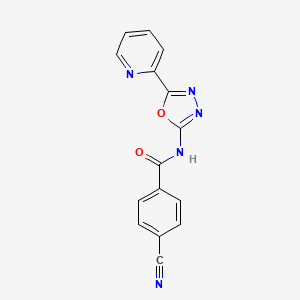

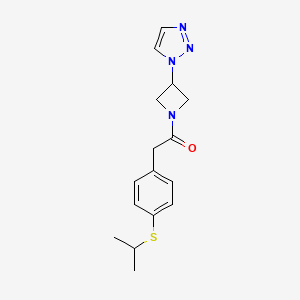
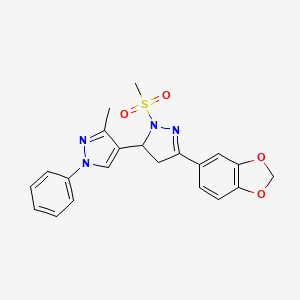
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)